1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (referred to as F3226-1197 in studies) is a synthetic heterocyclic compound investigated for its inhibitory activity against matriptase, a serine protease implicated in cancer progression and inflammatory diseases . Its structure features a pyrrol-2(5H)-one core substituted with a 4,5-dimethylthiazol-2-yl group at position 1, a phenyl group at position 5, and a thiophene-2-carbonyl moiety at position 2. This compound was identified through a chemical fingerprint-based similarity search targeting matriptase activation inhibitors, demonstrating moderate potency with an IC50 of 7.0 μM in enzymatic assays .
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-11-12(2)27-20(21-11)22-16(13-7-4-3-5-8-13)15(18(24)19(22)25)17(23)14-9-6-10-26-14/h3-10,16,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQXVCUVTMHPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, commonly referred to as compound 1 , is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of compound 1 is characterized by a pyrrole ring substituted with various functional groups, including a thiazole and thiophene moiety. The molecular formula is with a molecular weight of 396.48 g/mol.
Inhibition of Matriptase Activation
One of the significant biological activities of compound 1 is its inhibitory effect on matriptase activation, an important serine protease involved in various physiological processes, including cancer progression. The IC50 value for this compound was determined to be 9.8 μM , indicating moderate inhibitory potency compared to other derivatives tested in the same study .
Structure-Activity Relationship
Research indicates that modifications to the substituents on the pyrrole scaffold significantly affect the inhibitory capacity against matriptase. For instance:
- The introduction of methyl groups on the thiazole moiety enhanced inhibitory potency (IC50 = 2.6 μM for a derivative) .
- Conversely, larger substituents on the pyrrole ring diminished activity, highlighting the importance of size and polarity in optimizing biological activity.
Antitumor Activity
Compound 1 has also been evaluated for its antitumor properties. In studies involving glioblastoma cell lines, derivatives of thiazolidinones similar to compound 1 exhibited potent cytotoxic effects, suggesting potential applications in cancer therapy .
Comparative Biological Activity Table
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 9.8 | Inhibitor of matriptase activation |
| 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | 2.6 | Enhanced matriptase inhibition |
| Thiazolidinone derivatives | Varies | Antitumor activity against glioblastoma |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 1 :
- Matriptase Inhibition Study : A high-throughput screening identified compound 1 as an effective inhibitor of matriptase activation among other tested compounds .
- Antitumor Efficacy : Research demonstrated that thiazolidinone derivatives showed significant antiproliferative activity against multiple cancer cell lines such as MDA-MB-231 and HT29 . This suggests that structural modifications can lead to improved therapeutic profiles.
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to 1 could potentially modulate signaling pathways involved in tumor growth and metastasis.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including HeLa and HCT-116 cells. The mechanism often involves apoptosis induction and metabolic stability, making these compounds promising candidates for further development in cancer therapy .
Antifungal Properties
The compound's structural features suggest potential antifungal activity. Compounds with similar thiophene and pyrrole structures have demonstrated efficacy against fungal pathogens such as Fusarium graminearum and Botrytis cinerea. The antifungal activity can be attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit essential enzymatic pathways .
Agricultural Applications
Fungicides
Given the increasing resistance of fungal pathogens to conventional treatments, there is a growing need for novel fungicides. The compound's antifungal properties position it as a candidate for agricultural applications. Studies have shown that derivatives with similar structures exhibit effective control over plant pathogens, which could lead to the development of new fungicides based on this compound .
Synthesis and Characterization
The synthesis of 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the thiophene carbonyl group via acylation methods.
- Hydroxylation at the pyrrole position to enhance biological activity.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer potential of related pyrrole derivatives in vitro against various cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity, with IC50 values in the low micromolar range. This suggests that fine-tuning the molecular structure can optimize therapeutic efficacy .
Case Study 2: Agricultural Efficacy
In field trials, compounds similar to this compound were tested against common agricultural pests. The results demonstrated effective disease control compared to traditional fungicides, indicating a potential role in integrated pest management strategies .
Chemical Reactions Analysis
Functional Group Reactions
The compound contains multiple reactive sites:
2.1 Hydroxyl Group (-OH)
-
Esterification : The hydroxyl group at position 3 can react with acyl chlorides to form esters.
-
Oxidation : Conversion to a ketone under oxidative conditions (e.g., MnO₂).
2.2 Carbonyl Groups
-
Nucleophilic Attack : The thiophene-2-carbonyl group may undergo additions (e.g., hydride, organometallic reagents).
-
Acyl Transfer : Potential for transesterification or amidation.
2.3 Thiazole Ring
-
Substitution : The dimethylthiazole moiety may undergo electrophilic substitution (e.g., halogenation).
-
Cleavage : Susceptible to acidic hydrolysis, yielding thioamide intermediates.
2.4 Thiophene Moiety
-
Electrophilic Aromatic Substitution : Reactions at the thiophene ring (e.g., bromination, nitration).
-
Metal-Catalyzed Coupling : Cross-coupling reactions (e.g., Suzuki coupling) at the thiophene position.
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| Hydroxyl (-OH) | Esterification | Acyl chloride, DCC | Esters (e.g., acetate) |
| Carbonyl (C=O) | Nucleophilic Addition | Grignard reagents | Alcohol-acyl derivatives |
| Thiazole Ring | Electrophilic Substitution | HNO₃, H₂SO₄ | Halogenated derivatives |
Monitoring Techniques
The compound’s reactions are tracked using:
3.1 Thin-Layer Chromatography (TLC)
-
Advantages : Rapid screening for reaction completion.
-
Parameters : Polar phases (e.g., silica gel) to resolve hydroxyl-containing species.
3.2 High-Performance Liquid Chromatography (HPLC)
-
Advantages : Quantitative analysis of product purity.
-
Parameters : Reversed-phase columns (e.g., C18) with gradients of MeOH/water.
| Technique | Purpose | Key Parameters |
|---|---|---|
| TLC | Reaction monitoring | Silica gel, UV detection |
| HPLC | Purity quantification | C18 column, MeOH/water gradient |
Biological Activity Correlation
While not directly a chemical reaction, the compound’s inhibitory activity (e.g., IC₅₀ = 7.0 μM for matriptase activation ) correlates with its structural features. Substituent modifications (e.g., thiophene vs. phenyl groups) significantly affect potency, highlighting the role of electronic and steric factors in enzyme binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The inhibitory activity and structural features of F3226-1197 were compared with three analogs identified in the same study (Table 1). Key differences in substituents correlate with variations in potency, highlighting structure-activity relationships (SAR).
Table 1: Comparison of Inhibitory Activity and Structural Features
| Compound Name | R5 Substituent | Thiazole Substituents | Acyl Group at R4 | IC50 (μM) |
|---|---|---|---|---|
| 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1198) | Thiophen-2-yl | 4,5-Dimethyl | Thiophene-2-carbonyl | 2.6 |
| 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1197) | Phenyl | 4,5-Dimethyl | Thiophene-2-carbonyl | 7.0 |
| 3-Hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (A2844/119997) | Thiophen-2-yl | Unsubstituted | Thiophene-2-carbonyl | 9.8 |
| 4-Benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (STOCK3S-92907) | Thiophen-2-yl | 4,5-Dimethyl | Benzoyl | 21.8 |
Impact of Thiazole Substituents
The presence of 4,5-dimethyl groups on the thiazole ring significantly enhances inhibitory potency. F3226-1198 (IC50 = 2.6 μM) and F3226-1197 (IC50 = 7.0 μM), both bearing dimethyl-substituted thiazoles, outperform A2844/119997 (IC50 = 9.8 μM), which lacks these methyl groups. The methyl substituents likely improve binding through hydrophobic interactions or conformational stabilization .
Role of the R5 Substituent
Replacing the phenyl group in F3226-1197 with a thiophen-2-yl group (as in F3226-1198) increases potency by ~2.7-fold. The thiophene moiety may engage in stronger π-π stacking or hydrogen bonding with the enzyme’s active site compared to the phenyl group. Conversely, the phenyl group in F3226-1197 might introduce steric hindrance or reduce electronic complementarity .
Acyl Group at R4
The thiophene-2-carbonyl group at R4 is critical for activity. STOCK3S-92907, which substitutes this group with a benzoyl moiety, shows a 3.4-fold reduction in potency compared to F3226-1196. The thiophene ring’s smaller size and sulfur atom may facilitate optimal interactions with the enzyme’s binding pocket, whereas the bulkier benzoyl group could disrupt these interactions .
Broader Context of Structural Analogues
Beyond the immediate analogs in Table 1, other structurally related compounds provide insights into SAR:
- Pyrrolidinone Derivatives: Compounds like 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one () share a pyrrolidinone core but exhibit antimicrobial rather than protease inhibitory activity, underscoring the role of substituents in target specificity .
- Halogenated Derivatives : Isostructural chloro/bromo-substituted thiazoles () suggest halogen atoms can enhance binding via halogen bonding, though this feature is absent in F3226-1197 .
- Thiophene Modifications: Derivatives with morpholinomethyl-thiophene groups () demonstrate the versatility of thiophene-based substituents in medicinal chemistry, though their biological targets differ .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization reactions involving thiophene-2-carbonyl derivatives and substituted pyrrolone precursors. A typical method involves refluxing intermediates (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) with appropriate carbonylating agents in ethanol or DMF, followed by purification via recrystallization (e.g., DMF:EtOH mixtures) . Optimization strategies include adjusting reaction time (2–6 hours), temperature (70–100°C), and stoichiometric ratios of reactants (1:1 to 1:1.2). Catalysts like triethylamine may enhance yields .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., thiophene carbonyl at C4, phenyl at C5). For example, the thiophene proton signals typically appear at δ 7.2–7.8 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 380.84 for C₂₀H₁₃ClN₂O₂S in related structures) .
- FTIR: Confirms functional groups (e.g., carbonyl stretching at 1680–1720 cm⁻¹, hydroxyl at 3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can experimental designs evaluate the compound's bioactivity against cellular targets?
- In Vitro Assays: Use cell viability tests (e.g., MTT assay) to assess cytotoxicity. For antibacterial activity, employ broth microdilution (MIC determination) against Gram-positive/negative strains .
- Target-Specific Studies: Screen against enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric substrates. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical .
- Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to isolate compound-specific effects .
Q. What methodologies resolve contradictions in reactivity or bioactivity data across studies?
- Cross-Validation: Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Computational Modeling: Use density functional theory (DFT) to predict reactive sites or molecular dynamics simulations to study binding interactions. For example, discrepancies in hydroxyl group reactivity can be analyzed via electron density maps .
- Meta-Analysis: Compare data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Q. How can molecular docking predict interactions with enzymatic targets?
- Protein Preparation: Retrieve target enzyme structures (e.g., PDB IDs) and optimize via energy minimization (AMBER or CHARMM force fields) .
- Ligand Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites. Focus on hydrogen bonding (e.g., hydroxyl with catalytic residues) and hydrophobic interactions (e.g., phenyl group with pocket residues) .
- Binding Affinity Analysis: Calculate ΔG values and compare with known inhibitors. Validate predictions via mutagenesis studies (e.g., alanine scanning) .
Methodological Considerations
- Synthesis Challenges: Low yields (<50%) in cyclization steps may require alternative solvents (e.g., acetonitrile) or microwave-assisted synthesis to reduce reaction time .
- Bioactivity Variability: Batch-to-batch purity differences (e.g., >95% by HPLC) can skew results. Implement QC via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Data Reproducibility: Document crystal parameters (e.g., monoclinic P21/c, a=6.0686 Å, β=91.559°) for structural comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
